BMS-214662
Descripción general
Descripción
BMS-214662 is a member of the class of benzodiazepines that is 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine substituted by (1H-imidazol-5-yl)methyl, benzyl, (thiophen-2-yl)sulfonyl, and cyano groups at positions 1, 3R, 4 and 7, respectively. It is a potent inhibitor of farnesyltransferase (IC50 = 1.35nM) which was under clinical development for the treatment of solid tumors. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor. It is a member of imidazoles, a nitrile, a member of thiophenes, a sulfonamide, a member of benzenes and a benzodiazepine.
This compound has been used in trials studying the treatment of Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others.
This compound is a nonsedating benzodiazepine derivative with potential antineoplastic activity. Farnesyltransferase inhibitor this compound inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has shown that compounds like 3-Benzyl-1-(1H-imidazol-4-ylmethyl)-4-(thien-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile have significant antitumor activity. One such compound, BMS-214662, demonstrated potent preclinical antitumor effects, particularly in models with mutated K-Ras bearing HCT-116 human colon tumors. It achieved curative efficacy when administered orally in this model and has been advanced into human clinical trials (Hunt et al., 2000).
Farnesyltransferase Inhibition
These compounds are potent inhibitors of farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins, including the Ras family of proteins. The structure-activity relationships indicate that hydrophobic substituents at specific positions enhance enzyme inhibitory activity. Certain analogues have demonstrated significant antitumor activity in preclinical models, highlighting their potential in cancer therapy (Ding et al., 1999).
Synthesis and Chemical Properties
The chemistry of these compounds involves several synthesis pathways, each providing different derivatives with potential medicinal applications. For instance, the reaction of 1,4-benzodiazepinic N-nitrosoamidines with Tosylmethyl Isocyanide leads to compounds that have not been previously described and may be valuable in medicinal chemistry (Pozo et al., 2004). Another study discusses the oxalylation of O-Alkyl (N-phenylanthranilo)hydroxamic acids, leading to novel 1,4-benzodiazepines (Geffken & Köllner, 2005).
Fluorometric Applications
One derivative, 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride, has been used in the fluorometric determination of hydrogen peroxide. This application takes advantage of its transformation into a fluorescent benzimidazole, highlighting its potential in analytical chemistry (Okamoto et al., 1980).
Mecanismo De Acción
BMS-214662, also known as (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile, is a potent and selective inhibitor of farnesyltransferase . This compound has been used in trials studying the treatment of various types of leukemia .
Target of Action
The primary target of this compound is the enzyme farnesyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins, which are involved in cell signaling pathways .
Mode of Action
This compound inhibits farnesyltransferase, thereby preventing the farnesylation of proteins such as Ras . This inhibition disrupts the function of these proteins, leading to changes in cell signaling pathways . In particular, this compound has been shown to reverse the H-Ras-transformed phenotype in rodent fibroblasts .
Biochemical Pathways
By inhibiting farnesyltransferase, this compound affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation, and its disruption can lead to apoptosis, or programmed cell death . This compound has been shown to induce apoptosis in both quiescent and proliferating acute myeloid leukemia cells via up-regulation of protein kinase Cβ and activation of the intrinsic apoptotic pathway .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with advanced solid tumors . The compound was administered as a 1-hour infusion, followed by cisplatin . There was no apparent pharmacokinetic interaction between the two drugs at the recommended dose levels . The study found a dose-dependent inhibition of farnesyltransferase activity, which returned to control levels within 24 hours of drug administration .
Result of Action
This compound has demonstrated broad-spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology . It has shown good potency in inhibiting H-ras-transformed rodent cells, A2780 human ovarian carcinoma tumor cells, and HCT-116 human colon carcinoma tumor cells . Curative responses were observed in mice bearing staged human tumor xenografts including HCT-116 and HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder carcinomas .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the compound was active when administered both parenterally and orally, and was effective in both athymic and conventional mice . Two murine tumors, lewis lung carcinoma and m5076 sarcoma, were insensitive to the compound .
Análisis Bioquímico
Biochemical Properties
BMS-214662 interacts with farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This interaction inhibits the enzyme’s activity, affecting the function of proteins that rely on farnesylation for their activity . This compound has shown to be particularly potent against H-Ras-transformed rodent cells, A2780 human ovarian carcinoma cells, and HCT-116 human colon tumor cells .
Cellular Effects
This compound has demonstrated broad-spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology . It induces mitochondrial apoptosis in chronic myeloid leukemia (CML) stem/progenitor cells, including CD34+38− cells, through activation of protein kinase Cβ . The presence of a mutant ras oncogene was not a prerequisite for sensitivity .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the processing of H-Ras in HCT-116 human colon tumor cells . It also induces apoptosis via the intrinsic pathway: Bax conformational changes, loss of mitochondrial membrane potential, generation of reactive oxygen species, release of cytochrome c, and caspase-9/3 activation were noted .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrated potent in vitro cytotoxicity against a cell line panel consisting of human tumors, as well as mouse tumor and fibroblast cells and bovine normal endothelial cells . The effects of this compound, particularly at low concentrations, in rodent cell models is consistent with Ras as the specific target .
Dosage Effects in Animal Models
In animal models, this compound was administered both parenterally and orally and was active by all these routes . Curative responses were observed in mice bearing staged human tumor xenografts including HCT-116 and HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder carcinomas .
Metabolic Pathways
This compound is involved in the Ras signaling pathway, contributing to proliferation and malignant transformation . It inhibits the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins .
Propiedades
IUPAC Name |
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWFLWEHWLBTO-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173260 | |
Record name | BMS 214662 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195987-41-8 | |
Record name | BMS 214662 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195987418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-214662 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS 214662 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-214662 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2U9GFD244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BMS-214662?
A: this compound is a potent and selective inhibitor of farnesyltransferase (FT). [, , , , ]
Q2: How does this compound interact with its target?
A: this compound binds to FT and competitively inhibits the transfer of a farnesyl group to proteins, preventing their proper localization and function. [, , ]
Q3: Does this compound's activity depend solely on FT inhibition?
A: While this compound is a potent FTI, research suggests it may have additional mechanisms of action. For instance, a structurally similar FTI, BMS-225975, exhibits similar FT inhibition but significantly lower potency against Chronic Myeloid Leukemia (CML) stem cells. [, , ]
Q4: What are the downstream effects of this compound treatment in CML cells?
A: this compound induces apoptosis in CML cells through the intrinsic pathway. This involves Bax conformational changes, loss of mitochondrial membrane potential, reactive oxygen species generation, cytochrome c release, and caspase-9/3 activation. []
Q5: What role does protein kinase C beta (PKCβ) play in this compound's mechanism?
A: this compound treatment leads to PKCβ up-regulation in CML stem cells, an early event preceding apoptosis. Using PKC modulators like bryostatin-1 or hispidin can significantly reduce this compound-induced apoptosis. []
Q6: How does this compound differ from other FTIs in its effect on CML stem cells?
A: Unlike other FTIs or tyrosine kinase inhibitors (TKIs) like imatinib or dasatinib, this compound can induce apoptosis in both proliferating and quiescent CML stem/progenitor cells, including the CD34+38- population. [, , , , ]
Q7: What is the molecular formula of this compound?
A7: The molecular formula of this compound is C24H22N6O2S2.
Q8: What is the molecular weight of this compound?
A8: The molecular weight of this compound is 474.6 g/mol.
Q9: Which cancer types have shown sensitivity to this compound in preclinical studies?
A: Preclinical studies have demonstrated this compound's activity against various human cancer cell lines, including colon, ovarian, lung, bladder, pancreatic, and myeloma. [, , ]
Q10: How does this compound impact tumor growth in vivo?
A: this compound has demonstrated tumor regression in xenograft models of various cancers. In vivo studies highlighted its efficacy in inhibiting tumor growth and inducing apoptosis in models like HCT-116 colon cancer, EJ-1 bladder cancer, and others. [, , ]
Q11: Does this compound exhibit synergistic effects with other anti-cancer agents?
A: Yes, synergistic effects have been observed when combining this compound with other agents. Notably, combinations with TKIs like imatinib and dasatinib showed enhanced efficacy against CML cells. [, , , , ]
Q12: Are there any specific cell populations within tumors that are particularly sensitive to this compound?
A: Research suggests that this compound is particularly effective against quiescent cancer stem cells, which are often resistant to conventional chemotherapy and targeted therapies. [, , , , , ]
Q13: What is the efficacy of this compound against cells with mutant BCR-ABL, including the T315I mutation?
A: this compound has shown efficacy against both wild-type and mutant BCR-ABL expressing cells, including the T315I mutation, which is notoriously resistant to many TKIs. [, , ]
Q14: Has this compound been tested in clinical trials?
A: Yes, this compound has been evaluated in Phase I and Phase II clinical trials for various solid tumors and hematologic malignancies. [, , , , , , , , ]
Q15: How is this compound administered?
A: this compound has been administered intravenously in clinical trials. [, , , , , , , ]
Q16: What is the pharmacokinetic profile of this compound?
A: this compound exhibits linear pharmacokinetics with a relatively short half-life. Studies have explored both 1-hour and 24-hour intravenous infusions, observing differences in the duration of FT inhibition. [, , , ]
Q17: Does this compound show evidence of inducing or inhibiting drug-metabolizing enzymes?
A17: While not explicitly mentioned in the provided abstracts, this compound's structure as a benzodiazepine derivative raises the possibility of interactions with drug-metabolizing enzymes. Further research is needed to confirm such interactions.
Q18: Are there any known drug transporter interactions with this compound?
A18: The provided abstracts do not offer specific information on drug transporter interactions with this compound. Further research is needed to investigate this aspect.
Q19: What are the general toxicity concerns associated with this compound?
A: Clinical trials have identified dose-limiting toxicities associated with this compound, leading to the exploration of different dosing schedules and routes of administration to improve its therapeutic window. [, , , , , , , , ]
Q20: What is the impact of structural modifications on the activity of this compound analogs?
A: Structure-activity relationship (SAR) studies have been conducted on this compound analogs, leading to the identification of key structural features that influence potency, selectivity, and pharmacological properties. []
Q21: Are there any biomarkers to predict this compound efficacy or monitor treatment response?
A21: While the abstracts do not mention specific biomarkers for this compound, research on potential biomarkers could focus on PKCβ levels, downstream apoptotic markers, or farnesylation status of target proteins.
Q22: What are the implications of EMS formation in this compound formulations?
A: Studies have investigated the formation of ethyl methanesulfonate (EMS) in this compound formulations. Results suggest that under specific storage conditions, the risk of EMS formation, a potential mutagen, appears minimal. []
Q23: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?
A: The search for novel therapies targeting similar pathways is ongoing. Researchers are exploring alternative FTIs, GGTIs, and other agents targeting downstream effectors in the Ras pathway or related signaling cascades. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.